5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide
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Overview
Description
5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C13H15BrN2OS It is characterized by the presence of a bromine atom, a cyano group, a cyclohexyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Grignard reaction or other organometallic coupling methods.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiophene ring are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[cyano(phenyl)methyl]thiophene-3-carboxamide
- 5-Bromo-N-[cyano(methyl)methyl]thiophene-3-carboxamide
- 5-Bromo-N-[cyano(ethyl)methyl]thiophene-3-carboxamide
Uniqueness
5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
5-bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c14-12-6-10(8-18-12)13(17)16-11(7-15)9-4-2-1-3-5-9/h6,8-9,11H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYHEZWFCLHOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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